(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia, a method first reported by Arthur Rudolf Hantzsch in 1887.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include:
Batch Processing: Large quantities of reactants are mixed and reacted in a single batch, followed by purification steps.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield reduced imidazole derivatives .
Scientific Research Applications
(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.
Imidazole: The core structure of the compound, used in various chemical and biological applications.
Uniqueness
(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to its specific combination of an amino acid backbone with an imidazole ring, providing distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C7H12ClN3O2 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-amino-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H |
InChI Key |
UYSVQTDJUMYKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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